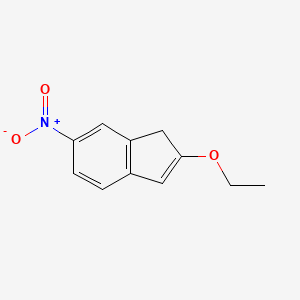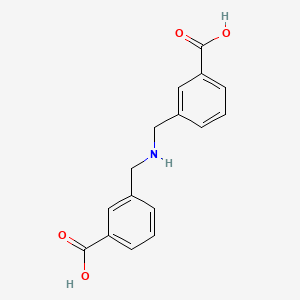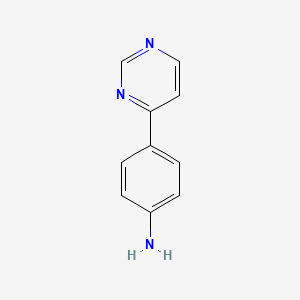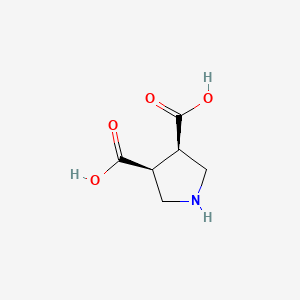
Methyl (2-aminomethyl-phenyl)-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-aminomethyl-phenyl)-acetate, also known as Methyl-2-aminophenylacetate, is an organic chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is relatively stable, and is soluble in water, methanol, ethanol, and chloroform. Methyl-2-aminophenylacetate is a commonly used reagent in organic chemistry, and is used in the synthesis of various compounds. It is also used in the production of dyes, pharmaceuticals, and other chemical products.
Applications De Recherche Scientifique
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and is used in the synthesis of various compounds. It is also used in the production of dyes, pharmaceuticals, and other chemical products. It is also used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents, antimicrobials, and antifungal agents.
Mécanisme D'action
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is relatively stable, and is soluble in water, methanol, ethanol, and chloroform. The compound acts as a nucleophile, and reacts with electrophiles to form various products. It is also used as a reactant in the synthesis of various compounds, such as dyes, pharmaceuticals, and other chemical products.
Biochemical and Physiological Effects
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has a variety of biochemical and physiological effects. It is a weak acid, and has been shown to have a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and has been used in the treatment of inflammatory diseases. It has also been shown to have a mild antispasmodic effect, and has been used in the treatment of gastrointestinal disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has several advantages and limitations for laboratory experiments. It is a relatively stable compound, and is soluble in a variety of solvents. It is also relatively inexpensive, and is widely available. However, it is also a weak acid, and has a limited solubility in water. Additionally, it has a limited shelf-life, and must be stored in a cool, dry place.
Orientations Futures
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has potential future applications in a variety of fields. It could be used in the development of new drugs, such as anti-inflammatory agents, antimicrobials, and antifungal agents. It could also be used in the synthesis of dyes, pharmaceuticals, and other chemical products. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts, such as enzymes and organometallic complexes.
Méthodes De Synthèse
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate can be synthesized by the reaction of phenylacetic acid and 2-aminoethanol. The reaction is conducted in an acidic medium, and the product is obtained as a white crystalline solid. The reaction proceeds with the formation of an ester, which is then hydrolyzed to form the desired product.
Propriétés
IUPAC Name |
methyl 2-[2-(aminomethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHDCVTZKWWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)



![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)






